Z-Phe-ser-ome

Overview

Description

Z-Phe-ser-ome is a small peptide that has been studied for its ability to form various micro to nanostructures through self-assembly . This process has several applications in nanobiotechnology .

Synthesis Analysis

The synthesis of Z-Phe-ser-ome involves the use of heterogeneous catalytic transfer hydrogenation in peptide synthesis . This method is a biomass-based, environmentally benign, atom-economical, and stereo-/regioselective method that can replace petroleum-derived chemical polypeptide syntheses .Molecular Structure Analysis

The molecular structure of Z-Phe-ser-ome is complex and involves various non-covalent interactions to build several secondary structures . Single-crystal X-ray diffraction (SC-XRD) has been used to analyze the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .Chemical Reactions Analysis

The chemical reactions involved in the formation of Z-Phe-ser-ome are complex and involve various non-covalent interactions . These reactions are part of a unique pathway where molecules self-assemble without external force .Physical And Chemical Properties Analysis

The physical and chemical properties of Z-Phe-ser-ome are influenced by its molecular structure and the non-covalent interactions involved in its formation . These properties make it an attractive entity in the delivery of xenobiotics, optoelectronics, piezoelectrics and pyroelectrics, optical waveguides, sensing, and photocatalysts .Scientific Research Applications

Peptide Synthesis

- Synthesis of Tripeptides : Z-Phe-ser-ome has been used in peptide synthesis, as demonstrated by the enzymatic synthesis of Z-Phe-Arg-SerNH2 using a recombinant cysteine protease, cathepsin L1. This synthesis involved using Z-Phe-Arg-OMe as an acyl acceptor and SerNH2 as a nucleophile, indicating the potential of Z-Phe-ser-ome in facilitating peptide bond formation (Ruth et al., 2006).

Enzymatic Reactions

- Enzymatic Peptide Synthesis in Organic Media : Z-Phe-ser-ome is involved in enzymatic reactions in organic solvents. A study focused on the chymotrypsin-catalyzed reaction between Z-Phe-OMe and Leu-NH2, showcasing how Z-Phe-ser-ome derivatives can be utilized in peptide synthesis under varying conditions, including solvent types and water content (Clapés et al., 1990).

Biomedical Research

- Autoimmune Disease Study : In biomedical research, a peptide from mouse ZP3, which includes a sequence similar to Z-Phe-ser-ome, has been used to induce ovarian autoimmune disease in mice. This highlights its potential application in understanding autoimmune diseases and their mechanisms (Rhim et al., 1992).

Molecular Structure Analysis

- Conformational Analysis of Peptides : Studies involving Z-Phe-ser-ome-related peptides, such as those containing Z-dehydrophenylalanine, have been conducted to understand peptide conformation and structure, using techniques like NMR spectroscopy. This aids inelucidating the dynamics and structural aspects of peptides, which is crucial in fields like drug design and protein engineering (Chauhan et al., 1988).

Surface-Enhanced Raman Spectroscopy (SERS)

- SERS in Biochemical Analysis : Surface-enhanced Raman spectroscopy has been used to characterize interactions between tridehydropeptides, including derivatives of Z-Phe-ser-ome, and various surfaces. This application is significant in biochemical and pharmaceutical research, aiding in understanding molecular interactions and dynamics (Gackowski et al., 2014).

Green Chemistry in Peptide Synthesis

- Environmentally Friendly Peptide Synthesis : The synthesis of peptides like Z-Ala-Phe-OMe, which is related to Z-Phe-ser-ome, using green chemistry principles demonstrates the potential of Z-Phe-ser-ome in sustainable and eco-friendly chemical processes. This includes the use of biocatalysis and metal catalysis, indicating a move towards more environmentally responsible methods in peptide synthesis (Ungaro et al., 2015).

Photocatalytic Applications

- Photocatalytic Hydrogen Evolution : Research involving Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution (PHE) indirectly relates to the study of peptides like Z-Phe-ser-ome. These studies contribute to the broader understanding of photocatalytic processes, which can be valuable in energy research and environmental applications (Gao et al., 2019).

Mechanism of Action

Future Directions

The future directions of research on Z-Phe-ser-ome could involve exploring its potential applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The unique physico-chemical properties of nanomaterials like Z-Phe-ser-ome allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

properties

IUPAC Name |

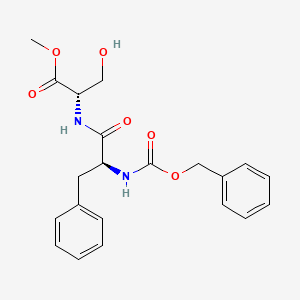

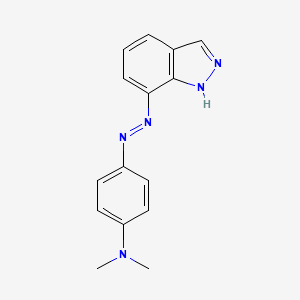

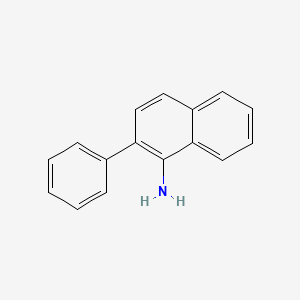

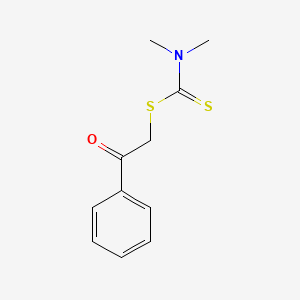

methyl (2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c1-28-20(26)18(13-24)22-19(25)17(12-15-8-4-2-5-9-15)23-21(27)29-14-16-10-6-3-7-11-16/h2-11,17-18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRVHVAOTRUOLA-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427742 | |

| Record name | AC1OEBWL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

CAS RN |

23828-09-3 | |

| Record name | AC1OEBWL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline](/img/structure/B3369534.png)

![methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B3369558.png)